molecular formula C11H12N4S B4478672 5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B4478672
M. Wt: 232.31 g/mol
InChI Key: JXUZVWIFSKRIAP-UHFFFAOYSA-N
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Description

5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a fused ring system incorporating thieno, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-thiophenecarboxylic acid methyl ester with hydrazine hydrate to form a hydrazide intermediate. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolo[4,3-c]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action is crucial in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of both thieno and triazolo rings fused with a pyrimidine ring. This unique structure contributes to its distinct biological activities and potential as a versatile scaffold in drug design.

Properties

IUPAC Name

7,11-diethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-3-7-5-8-10-14-12-6-15(10)9(4-2)13-11(8)16-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUZVWIFSKRIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N3C2=NN=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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